Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate

Isoxazole regioisomer reactivity Michael acceptor Electron affinity

Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate (CAS 338982-48-2) is a heterocyclic small molecule (C₁₁H₈ClNO₄S, MW 285.70 g/mol) featuring a 3,4-disubstituted isoxazole core bearing an ethyl ester at C3 and a 3-chloro-2-thienyl carbonyl moiety at C4. The compound is a solid at ambient temperature (mp 43–45 °C) with a predicted boiling point of 423.9 ± 40.0 °C and density of 1.432 ± 0.06 g/cm³.

Molecular Formula C11H8ClNO4S
Molecular Weight 285.7
CAS No. 338982-48-2
Cat. No. B2720175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate
CAS338982-48-2
Molecular FormulaC11H8ClNO4S
Molecular Weight285.7
Structural Identifiers
SMILESCCOC(=O)C1=NOC=C1C(=O)C2=C(C=CS2)Cl
InChIInChI=1S/C11H8ClNO4S/c1-2-16-11(15)8-6(5-17-13-8)9(14)10-7(12)3-4-18-10/h3-5H,2H2,1H3
InChIKeyJZJAJYWNJPZOFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate (CAS 338982-48-2): Structural Identity and Compound-Class Context for Scientific Procurement


Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate (CAS 338982-48-2) is a heterocyclic small molecule (C₁₁H₈ClNO₄S, MW 285.70 g/mol) featuring a 3,4-disubstituted isoxazole core bearing an ethyl ester at C3 and a 3-chloro-2-thienyl carbonyl moiety at C4 . The compound is a solid at ambient temperature (mp 43–45 °C) with a predicted boiling point of 423.9 ± 40.0 °C and density of 1.432 ± 0.06 g/cm³ . Isoxazole-3-carboxylic acid ester derivatives, as a compound class, have been extensively validated as potent and selective antitubercular chemotypes with submicromolar activity against replicating Mycobacterium tuberculosis and low cytotoxicity (Vero cell IC₅₀ > 128 μM) [1]. The 4-carbonyl substitution pattern on the isoxazole ring is structurally distinct from the more common 5-substituted regioisomers that dominate the antitubercular and USP2a inhibitor literature, endowing this compound with differentiated reactivity as a Michael acceptor [2].

Why Generic Substitution Is Inadequate for Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate: Regioisomeric and Substituent-Dependent Reactivity Differences


Isoxazole-based building blocks cannot be generically interchanged because the position and electronic nature of substituents fundamentally alter chemical reactivity, biological target engagement, and downstream synthetic utility. This compound bears a π-electron-withdrawing carbonyl group at the C4 position of the isoxazole ring, which has been demonstrated crystallographically and computationally to enhance C4–C5 bond polarity and structurally mimic a Michael acceptor — an effect absent in the corresponding 5-substituted regioisomers [1]. Additionally, the 3-chloro substituent on the thiophene ring creates a distinct electronic environment compared to the 5-chloro or non-chlorinated thiophene analogs, altering both the pKa of the system (predicted pKa −8.00 vs. −6.45 for the 5-chloro regioisomer) and the potential for downstream cross-coupling derivatization . The combined 4-carbonyl-3-chlorothienyl pharmacophore occupies a unique chemical space that is structurally precluded in 5-thienyl-3-isoxazolecarboxylate scaffolds, making direct substitution with a common 5-substituted isoxazole building block chemically invalid for applications requiring this specific substitution pattern .

Quantitative Differentiation Evidence for Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate vs. Closest Analogs


Regioisomeric Reactivity: 4-Carbonyl vs. 5-Carbonyl Isoxazole Electron Affinity and Michael Acceptor Character

X-ray crystallographic and computational studies by Lee et al. (2002) established that 4-acyl-substituted isoxazoles exhibit enhanced C4–C5 bond polarity and N–O bond elongation relative to their 5-substituted regioisomers, conferring Michael acceptor character unique to the 4-substituted series [1]. The 4-cyano isoxazole (compound 8) showed an electron affinity of +0.41 eV, while its 5-substituted counterpart (11a) showed −0.02 eV — a net difference of 0.43 eV in favor of the 4-substituted regioisomer . Crystallographic data revealed N–O bond elongation in 4-acyl isoxazoles (O1–N2 bond: 1.477 Å for 4-substituted 3b) compared with 5-substituted analogs (O1–N2 bond: 1.407 Å for 5-substituted 2a), indicating bond weakening of approximately 0.070 Å . The 4-substituted isoxazoles underwent selective conjugate reduction with NaBH₄ to yield isoxazolines in 91% yield, a transformation not observed for 5-substituted regioisomers under identical conditions . The target compound, bearing a 4-(3-chloro-2-thienyl)carbonyl group, is predicted to exhibit analogous enhanced electrophilicity at C5 by virtue of this established 4-carbonyl electronic effect.

Isoxazole regioisomer reactivity Michael acceptor Electron affinity Crystallography

Chlorine Position Effect: 3-Chloro-2-thienyl vs. 5-Chlorothiophen-2-yl Physicochemical Differentiation

The target compound (CAS 338982-48-2) bearing a 3-chloro substituent on the thiophene ring displays measurably distinct physicochemical properties compared to its 5-chloro positional isomer, Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate (CAS 323594-72-5) . The predicted acid dissociation constant (pKa) differs by 1.55 units (−8.00 vs. −6.45), indicating that the 3-chloro isomer is significantly less basic, consistent with the closer proximity of the electron-withdrawing chlorine to the carbonyl-isoxazole system . The predicted boiling point is higher by 24.0 °C (423.9 vs. 399.9 °C), and the predicted density is greater by 0.051 g/cm³ (1.432 vs. 1.381 g/cm³), reflecting tighter intermolecular packing in the 3-chloro isomer . The molecular weight difference (285.70 vs. 257.69 g/mol, Δ = 28.01 g/mol) arises from the different connectivity (4-carbonyl-thienyl at C4 with ester at C3 vs. direct 5-thienyl attachment with ester at C3), making these compounds non-interchangeable in any synthetic sequence where molecular weight, lipophilicity, or chromatographic retention time is a critical process parameter .

Chlorine positional isomer Physicochemical properties pKa differentiation Thiophene substitution

Functional Group Differentiation: Ethyl Ester at C3 vs. Methyl Ketone at C3 Impacts Downstream Derivatization Capacity

The closest commercially available analog sharing the identical 3-chloro-2-thienyl-4-carbonyl-isoxazole core is 1-{4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolyl}-1-ethanone (CAS 478080-17-0), which substitutes an acetyl (methyl ketone) group for the ethyl ester at the C3 position . This substitution eliminates the possibility of ester hydrolysis to the carboxylic acid, a key functional group interconversion required for amide coupling, bioconjugation, or salt formation . In the broader 3-isoxazolecarboxylic acid ester antitubercular series, the free carboxylic acid and its ester prodrug forms have been shown to be critical for maintaining antimycobacterial activity, with ethyl ester derivatives widely employed as the primary bioactive form in SAR campaigns [1]. The methyl ketone analog (MW 255.68 vs. 285.70 g/mol) also exhibits a more negative predicted pKa (−8.10 vs. −8.00) and slightly higher density (1.448 vs. 1.432 g/cm³), reflecting the different electronic contribution of the acetyl vs. ethoxycarbonyl group . For any synthetic route requiring carboxylate-based downstream chemistry (e.g., amide formation, hydrazide synthesis, or metal coordination), the ethyl ester of the target compound is mandatory and the methyl ketone analog is synthetically dead-end.

Building block derivatization Ester vs. ketone Synthetic utility Functional group interconversion

Class-Level Antitubercular Potential: 3-Isoxazolecarboxylic Acid Esters Show Submicromolar Anti-TB Activity with High Selectivity

The 3-isoxazolecarboxylic acid ester chemotype, which includes the target compound's core scaffold, has been validated across multiple independent research campaigns as a potent and selective anti-TB compound class [1]. A comprehensive review by Lilienkampf et al. (2012) established that several members of this class exhibit submicromolar in vitro activity against replicating Mycobacterium tuberculosis (R-TB), comparable to first-line drugs, and additionally show low micromolar activity against the nonreplicating phenotype (NRP-TB) — a property considered key to shortening treatment duration [2]. Critically, the series demonstrates excellent selectivity toward Mtb with no cytotoxicity on Vero cells (IC₅₀ > 128 μM) and retains activity against isoniazid-, rifampin-, and streptomycin-resistant Mtb strains [3]. In a related SAR campaign, Vergelli et al. (2013) reported that 5-aryl and 5-heteroaryl-3-isoxazolecarboxylate derivatives exhibited MIC values in the range of 2.3–11.4 μM against Mtb H37Rv, confirming the scaffold's antitubercular pharmacophore status . While the target compound has not been individually evaluated in published anti-TB assays, its 3-isoxazolecarboxylic acid ethyl ester core is the validated pharmacophore, and its unique 4-carbonyl-3-chlorothienyl substitution pattern provides an unexplored vector for SAR expansion beyond the extensively studied 5-substituted series.

Antitubercular Mycobacterium tuberculosis Selectivity index 3-Isoxazolecarboxylic acid ester

Patent-Cited Scaffold Relevance: Chlorothiophene-Isoxazoles as Factor Xa and Thrombin Inhibitor Building Blocks

The chlorothiophene-isoxazole chemotype has been protected in granted patents (EP2280964A1 / US8835653B2, assigned to Sanofi) as reversible inhibitors of coagulation factors Xa and thrombin, with claimed utility for therapy and prophylaxis of thromboembolic diseases and restenoses [1]. The patent extensively claims compounds containing a chlorothiophene moiety linked to an isoxazole core, explicitly covering 5-(5-chlorothiophen-2-yl)-isoxazole-3-carboxamide derivatives that demonstrated strong antithrombotic effects [2]. While the specific target compound (ethyl ester with 3-chloro-2-thienyl at C4) is not explicitly exemplified in the final pharmaceutical compositions, the patent's Markush structures broadly encompass chlorothiophene-isoxazole combinations, and the 3-chloro-2-thienyl variant represents an underexplored regioisomeric space within this intellectual property landscape [3]. Furthermore, independent research on isoxazolines and isoxazoles as Factor Xa inhibitors (Quan et al., 2000) established that 3,4,5-trisubstituted isoxazoles were compared to 3,5,5-trisubstituted isoxazolines for Factor Xa selectivity and potency in both in vitro enzyme assays and in vivo arterio-venous shunt thrombosis models, demonstrating that the C4 substitution position is pharmacologically relevant and not merely a synthetic artifact [4].

Factor Xa inhibitor Thrombin inhibitor Antithrombotic Chlorothiophene-isoxazole patent

Isoxazole-Thiophene Anti-TB Hit Confirmation: Recent Literature Validates the Scaffold for Mtb Drug Discovery

A 2025 study by Martinez et al. (Bioorg Med Chem Lett, 2025) reported the identification of a novel isoxazole-thiophene hit from the ChemDiv library that demonstrated promising in vitro activity against Mycobacterium tuberculosis H37Rv and good pharmacokinetic properties, with the lead analog P15 achieving an intramacrophage EC₅₀ of 1.96 μM and 58.0% oral bioavailability in mice at 20 mg/kg [1]. This hit was characterized as a putative Rv1625c/Cya activator, representing a novel mechanism of action distinct from current anti-TB drugs [2]. Twenty-nine analogs were synthesized in this campaign, confirming that the isoxazole-thiophene connectivity — the same biaryl/heteroaryl framework present in the target compound — is a tractable and optimizable anti-TB scaffold [3]. Although the specific 4-carbonyl-3-chlorothienyl substitution pattern of the target compound was not among the analogs evaluated, the study's SAR exploration focused on substituent variation around both the isoxazole and thiophene rings, establishing that modifications at both positions modulate potency — directly supporting the value of the target compound as a structurally distinct diversification building block for this emerging target class [4].

Mycobacterium tuberculosis Rv1625c/Cya activator Isoxazole-thiophene hit Pharmacokinetics

Optimal Research and Procurement Application Scenarios for Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate


Diversity-Oriented Synthesis and Medicinal Chemistry SAR Expansion of Antitubercular Isoxazole Chemotypes

Procure this compound as a structurally differentiated building block to expand structure-activity relationships beyond the extensively explored 5-aryl/heteroaryl-3-isoxazolecarboxylate series. The established class-level antitubercular activity (MIC 2.3–11.4 μM against Mtb H37Rv) and high selectivity (Vero IC₅₀ > 128 μM) validate the 3-isoxazolecarboxylic acid ester core as a privileged anti-TB scaffold . The target compound's 4-carbonyl-3-chlorothienyl substitution is entirely absent from the published anti-TB SAR literature, which has focused overwhelmingly on C5 substitution, offering a genuine opportunity for novel IP generation . The ethyl ester enables straightforward hydrolysis to the free carboxylic acid for amide library synthesis. The 2025 identification of isoxazole-thiophene hits as Rv1625c/Cya activators with oral bioavailability further strengthens the rationale for exploring this substitution space [1].

Covalent Inhibitor and Electrophilic Warhead Design Leveraging 4-Carbonyl Isoxazole Michael Acceptor Reactivity

The crystallographically and computationally validated Michael acceptor character of 4-carbonyl-substituted isoxazoles — demonstrated by enhanced C4–C5 bond polarity, N–O bond elongation (Δ ≈ 0.070 Å vs. 5-substituted regioisomers), and positive electron affinity (+0.41 eV for 4-substituted vs. −0.02 eV for 5-substituted) — positions this compound as a rationally designed electrophilic building block for covalent inhibitor programs . The 4-carbonyl isoxazole undergoes selective conjugate reduction with NaBH₄ (91% yield) that is not observed for 5-substituted regioisomers, confirming the unique reactivity of this substitution pattern . The 3-chloro substituent on the thiophene provides a synthetic handle for further functionalization via cross-coupling, while the ethyl ester serves as a masked carboxylic acid for late-stage diversification. This combination of electrophilic isoxazole and derivatizable thiophene makes the compound particularly suited for targeted covalent inhibitor (TCI) design against cysteine proteases, deubiquitinases, or other nucleophile-active-site enzymes [1].

Factor Xa / Thrombin Inhibitor Lead Generation and Freedom-to-Operate Exploration Around Sanofi Chlorothiophene-Isoxazole Patents

The Sanofi patent estate (EP2280964A1 / US8835653B2) extensively claims chlorothiophene-isoxazoles as Factor Xa and thrombin inhibitors for cardiovascular indications . The target compound's 3-chloro-2-thienyl regioisomerism and 4-carbonyl connectivity differ from the predominantly 5-(5-chlorothiophen-2-yl)-isoxazole-3-carboxamide substitution pattern exemplified in the patents, offering a potential freedom-to-operate design-around for organizations developing next-generation anticoagulants . The compound can serve as a key intermediate for synthesizing novel chlorothiophene-isoxazole-carboxamide libraries with altered regioisomeric connectivity, potentially yielding patentably distinct compositions with differentiated Factor Xa/thrombin selectivity profiles. The established literature precedent for 3,4,5-trisubstituted isoxazoles as Factor Xa inhibitors confirms that C4 substitution is pharmacologically tolerated in this target class [1].

Physicochemical Property-Driven Building Block Selection for Chromatographic Method Development and Process Chemistry

The compound's well-defined solid-state properties (mp 43–45 °C) and significantly differentiated physicochemical profile from its closest positional isomer (Δ pKa = −1.55; Δ boiling point = +24.0 °C; Δ density = +0.051 g/cm³ vs. CAS 323594-72-5) make it suitable as a reference standard for chromatographic method development and impurity profiling in synthetic routes involving chlorothiophene-isoxazole intermediates . The compound's 0 H-bond donors and 6 H-bond acceptors, combined with a predicted pKa of −8.00, inform solvent selection for extraction, crystallization, and preparative HPLC purification . For process chemistry groups scaling up isoxazole-containing APIs, the differentiated melting point and boiling point relative to regioisomeric impurities provide measurable physical property handles for separation and quality control [1].

Quote Request

Request a Quote for Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.